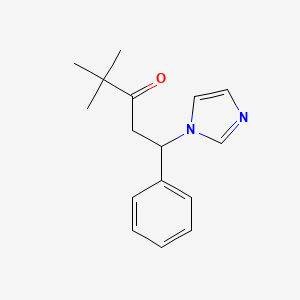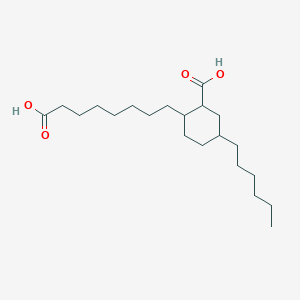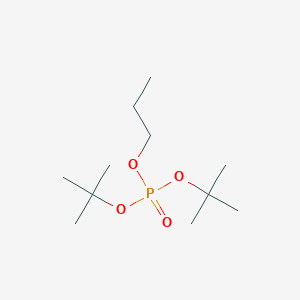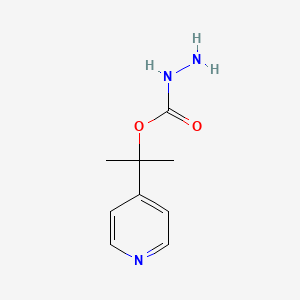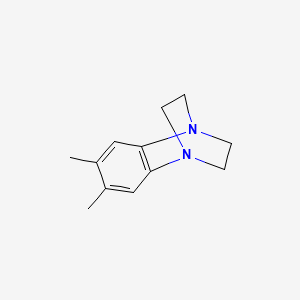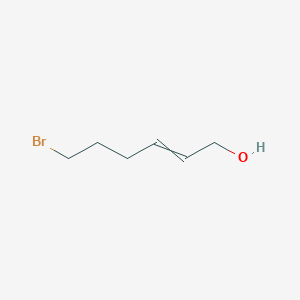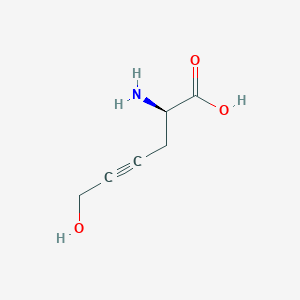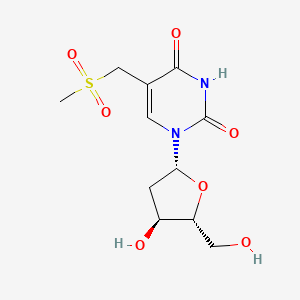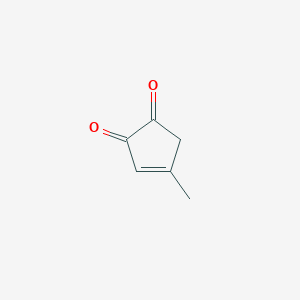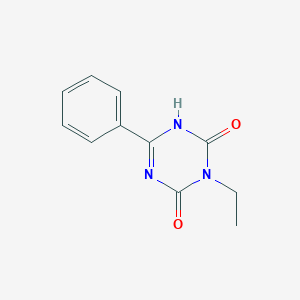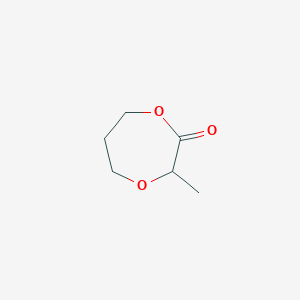![molecular formula C8HF12NS4 B14471526 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- CAS No. 71940-93-7](/img/structure/B14471526.png)
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of four trifluoromethylthio groups attached to a pyrrole ring. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves several synthetic routes. One common method is the electrophilic fluorination of pyrrole rings, which can be achieved using reagents such as xenon difluoride. This method provides regioselective fluorination at specific positions on the pyrrole ring . Another approach involves the use of trifluoromethylation reactions, where trifluoromethylthio groups are introduced to the pyrrole ring under controlled conditions . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylthio groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-: This compound has different substituents, leading to variations in chemical properties and reactivity.
2,3,4,5-Tetrakis(4-methoxyphenyl)-1H-pyrrole: The presence of methoxyphenyl groups instead of trifluoromethylthio groups results in distinct physical and chemical characteristics.
1H-Pyrrole, 1,1’-dithiobis[2,3,4,5-tetrakis[(trifluoromethyl)thio]-:
The uniqueness of 1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]- lies in its specific substitution pattern and the presence of multiple trifluoromethylthio groups, which impart distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
71940-93-7 |
|---|---|
Formule moléculaire |
C8HF12NS4 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
2,3,4,5-tetrakis(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C8HF12NS4/c9-5(10,11)22-1-2(23-6(12,13)14)4(25-8(18,19)20)21-3(1)24-7(15,16)17/h21H |
Clé InChI |
NDDDTDLPPCDDNF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



